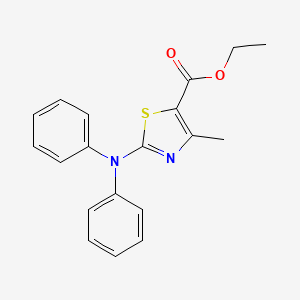

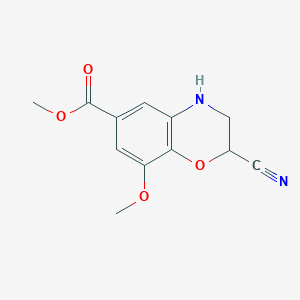

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid

Overview

Description

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid is a synthetic organic compound frequently employed in research settings. This compound integrates the structural motifs of a piperidine ring, phenyl group, and acetic acid moiety. These components make it an appealing target for synthetic chemists and a valuable subject for various applications.

Mechanism of Action

Target of Action

It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

The compound 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid, often referred to as a Boc-protected compound, acts as a protecting group for amines in chemical reactions . The tert-butyloxycarbonyl (Boc) group is added to the amine to protect it during reactions, allowing for transformations of other functional groups . The Boc group can be removed with a strong acid such as trifluoroacetic acid (TFA), resulting in the deprotection of the amine .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of peptides . The Boc group is the most used protection of amino groups in the synthesis of peptides . The specific pathways affected would depend on the peptide being synthesized and the other components of the PROTAC molecule.

Result of Action

The molecular and cellular effects of the action of this compound are related to its role as a protecting group for amines and as a linker in PROTAC molecules . By protecting amines during reactions, it allows for the selective transformation of other functional groups . As a linker in PROTAC molecules, it enables the targeted degradation of specific proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the addition and removal of the Boc group . Additionally, the presence of other reactive species or compounds in the environment could potentially interfere with its function as a protecting group or linker.

Biochemical Analysis

Biochemical Properties

2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid plays a crucial role in biochemical reactions, particularly in the context of targeted protein degradation. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of ternary complexes that lead to protein degradation. The compound acts as a linker that connects a ligand binding to the target protein with an E3 ubiquitin ligase, promoting the ubiquitination and subsequent proteasomal degradation of the target protein . This interaction is essential for the efficacy of PROTACs in degrading disease-related proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to the downregulation of specific proteins, thereby affecting cellular pathways and processes . For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, the compound’s impact on gene expression can result in changes in the transcriptional profile of cells, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to both the target protein and the E3 ubiquitin ligase, facilitating the formation of a ternary complex that promotes ubiquitination . This process involves the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The compound’s ability to induce protein degradation is a result of its precise molecular interactions and the subsequent activation of the ubiquitin-proteasome system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can occur over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained protein degradation and prolonged cellular effects. The exact temporal dynamics of these effects depend on various factors, including the experimental conditions and the specific target proteins involved.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively induce protein degradation without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and off-target interactions. Studies in animal models have demonstrated that there is a threshold dose beyond which the compound’s effects become detrimental. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms . These metabolic pathways can affect the compound’s bioavailability, distribution, and overall efficacy. Additionally, the compound’s impact on metabolic flux and metabolite levels can further modulate its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . These interactions determine the compound’s concentration in specific cellular compartments and tissues, influencing its overall efficacy. The compound’s ability to accumulate in target tissues is essential for its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is crucial for its interaction with target proteins and the subsequent induction of protein degradation. The compound’s activity can be modulated by its precise subcellular distribution, which affects its accessibility to target proteins and the efficiency of the degradation process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid typically involves multiple steps:

Formation of Piperidine Ring: : The piperidine ring can be synthesized from readily available starting materials like 1,5-hexadiene, utilizing various cyclization strategies.

Incorporation of Phenyl Group: : The phenyl group can be introduced through Friedel-Crafts alkylation or acylation using appropriate phenyl derivatives.

Introduction of Tert-butoxycarbonyl Group: : Protecting the piperidine nitrogen can be achieved via the tert-butoxycarbonyl group using reagents like di-tert-butyl dicarbonate.

Acetic Acid Addition: : The final step involves the addition of the acetic acid moiety, typically through esterification or amidation reactions.

Industrial Production Methods

Industrial production follows a similar synthetic strategy but is optimized for large-scale reactions. This includes:

Using batch or continuous flow reactors.

Applying catalytic systems for efficient cyclization and alkylation processes.

Implementing purification techniques like crystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: : Hydrogenation of the piperidine ring can yield dihydropiperidine derivatives.

Substitution: : The phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

Reduction: : Catalysts like palladium on carbon or nickel.

Substitution: : Nucleophiles like amines or halides for nucleophilic substitutions.

Major Products Formed

Oxidation: : Phenolic or quinone derivatives.

Reduction: : Saturated piperidine derivatives.

Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules. It serves as a building block for developing new compounds with potential pharmacological activities.

Biology

In biological research, it acts as a probe for studying receptor-ligand interactions due to its piperidine and phenyl groups, which can mimic biological ligands.

Medicine

Though not a drug itself, it is a precursor in the synthesis of pharmaceutical agents, especially those targeting central nervous system receptors.

Industry

In industrial applications, it is employed in material science for developing new polymers and in the agrochemical industry for synthesizing potential herbicides and insecticides.

Comparison with Similar Compounds

Similar Compounds

2-(1-Benzyl-4-phenylpiperidin-4-YL)acetic acid: : Similar in structure but with a benzyl instead of a tert-butoxycarbonyl group.

4-Phenylpiperidine: : A simpler analogue lacking the acetic acid and tert-butoxycarbonyl groups.

Uniqueness

The presence of the tert-butoxycarbonyl group distinguishes 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid from other compounds, providing enhanced stability and enabling specific synthetic modifications. Its combination of structural features allows for versatile applications in diverse research fields.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,13-15(20)21)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZLCYDLZUDCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678172 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644982-20-7 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)

![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)

![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)